molecular formula C92H156N4O32 B139881 Gpl X1 glycopeptidolipid CAS No. 134874-51-4

Gpl X1 glycopeptidolipid

Cat. No. B139881
M. Wt: 1830.2 g/mol
InChI Key: YNNDCUKXFWSZFW-WIKZRCHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gpl X1 glycopeptidolipid is a type of glycolipid that is found in the cell wall of Mycobacterium tuberculosis. This molecule has been of great interest to scientists due to its unique structure and potential applications in the field of medicine.

Scientific Research Applications

Gpl X1 glycopeptidolipid has been the subject of numerous scientific studies due to its potential applications in the field of medicine. Some of the research applications include the development of new diagnostic tools for tuberculosis, the identification of new drug targets for tuberculosis treatment, and the development of new vaccines for tuberculosis.

Mechanism Of Action

The mechanism of action of Gpl X1 glycopeptidolipid is not fully understood. However, it is believed to play a role in the virulence of Mycobacterium tuberculosis by interacting with host cells and modulating the immune response.

Biochemical And Physiological Effects

Studies have shown that Gpl X1 glycopeptidolipid can induce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in host cells. It has also been shown to modulate the immune response by inhibiting the activation of T cells and promoting the production of regulatory T cells.

Advantages And Limitations For Lab Experiments

The advantages of using Gpl X1 glycopeptidolipid in lab experiments include its unique structure, which allows for the development of new diagnostic tools and the identification of new drug targets. However, the limitations of using Gpl X1 glycopeptidolipid in lab experiments include its complex synthesis method and the potential for variability in its structure.

Future Directions

There are several future directions for the study of Gpl X1 glycopeptidolipid. These include the development of new diagnostic tools for tuberculosis, the identification of new drug targets for tuberculosis treatment, and the development of new vaccines for tuberculosis. Additionally, further research is needed to fully understand the mechanism of action of Gpl X1 glycopeptidolipid and its potential applications in the field of medicine.
In conclusion, Gpl X1 glycopeptidolipid is a complex molecule that has the potential to be used in a variety of scientific research applications. Its unique structure and potential applications in the field of medicine make it an interesting topic for further study.

Synthesis Methods

The synthesis of Gpl X1 glycopeptidolipid is a complex process that involves several steps. The first step is the synthesis of the peptidoglycan backbone, which is then modified with various sugars to form the glycan chains. The final step involves the addition of lipids to the glycan chains to form the glycolipid molecule.

properties

CAS RN

134874-51-4

Product Name

Gpl X1 glycopeptidolipid

Molecular Formula

C92H156N4O32

Molecular Weight

1830.2 g/mol

IUPAC Name

[2-[2-[2-[3-[[2-[[2-[[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2-(dodecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3-(2-oxopentadecyl)phenyl]propanoyl]amino]-4-methoxy-4-oxobutan-2-yl]oxy-3,5,6-trihydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-5-hydroxy-6-methyl-4-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-dodec-5-enoate

InChI

InChI=1S/C92H156N4O32/c1-14-17-20-23-26-29-30-33-34-37-40-46-61(98)50-59-44-43-45-60(49-59)51-62(94-84(109)63(52-97)95-85(110)64(53-118-88-72(105)76(114-10)68(101)55(5)120-88)93-65(99)47-41-38-35-31-27-24-21-18-15-2)83(108)96-67(86(111)117-13)54(4)119-90-74(107)78(71(104)87(112)128-90)125-89-73(106)77(69(102)56(6)121-89)126-92-82(124-66(100)48-42-39-36-32-28-25-22-19-16-3)79(70(103)57(7)122-92)127-91-81(116-12)80(115-11)75(113-9)58(8)123-91/h32,36,43-45,49,54-58,62-64,67-82,87-92,97,101-107,112H,14-31,33-35,37-42,46-48,50-53H2,1-13H3,(H,93,99)(H,94,109)(H,95,110)(H,96,108)/b36-32+

InChI Key

YNNDCUKXFWSZFW-WIKZRCHHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCC/C=C/CCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC

SMILES

CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC

synonyms

GPL X1 glycopeptidolipid
GPL-X-1
GPL-X-I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.